Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction mixture is heated under reflux conditions to form the intermediate product, which is then subjected to further reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar aromatic ring structure.
Uniqueness
Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(18)13-10-17(2)9-12(13)11-7-6-8-14(19-3)15(11)20-4/h6-8,12-13H,5,9-10H2,1-4H3 |
InChI Key |
QONHJWXTTZUFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C(=CC=C2)OC)OC)C |
Origin of Product |
United States |
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